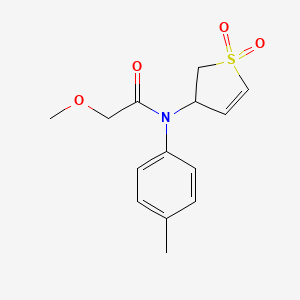

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-(p-tolyl)acetamide

Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-(p-tolyl)acetamide is a sulfone-containing acetamide derivative characterized by a 2,3-dihydrothiophene ring oxidized to a 1,1-dioxido (sulfone) group. The molecule features two aromatic substituents: a methoxy group (-OCH₃) on the acetamide backbone and a para-tolyl (p-tolyl; 4-methylphenyl) group attached to the nitrogen atom.

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxy-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-11-3-5-12(6-4-11)15(14(16)9-19-2)13-7-8-20(17,18)10-13/h3-8,13H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKKQXNVDCPVAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound (C₁₄H₁₇NO₄S, MW 295.36 g/mol) contains two critical substructures:

- 1,1-Dioxido-2,3-dihydrothiophen-3-yl group : A partially saturated thiophene ring with sulfone oxidation at the 1-position.

- N-(p-Tolyl)-2-methoxyacetamide : A tertiary amide featuring methoxy and p-tolyl substituents.

The primary synthetic challenges involve:

- Simultaneous introduction of sulfone and amine functionalities on the dihydrothiophene ring.

- Selective N-alkylation/acylation to achieve the tertiary amide structure without racemization or over-reaction.

Synthetic Routes and Methodologies

Route 1: Sequential Ring Functionalization and Amide Coupling

This approach prioritizes the construction of the sulfonated dihydrothiophene core before introducing the acetamide groups.

Synthesis of 2,3-Dihydrothiophene-1,1-Dioxide-3-Amine

Step 1 : Thiophene oxidation to sulfone using H₂O₂/AcOH at 60–70°C (yield: 85–90%).

Step 2 : Partial hydrogenation of thiophene-1,1-dioxide over Pd/C (1 atm H₂, EtOAc) to yield 2,3-dihydrothiophene-1,1-dioxide.

Step 3 : Bromination at C3 with NBS/AIBN in CCl₄, followed by amination via Gabriel synthesis (phthalimide/KI, DMF, 110°C).

Tertiary Amide Formation

Step 4 : React 3-amino-2,3-dihydrothiophene-1,1-dioxide with:

- 2-Methoxyacetyl chloride (1.2 eq) in CH₂Cl₂, 0°C, DMAP catalyst (yield: 78%).

- p-Toluidine (1.5 eq) via Buchwald-Hartwig coupling (Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, 100°C).

Key Optimization :

Route 2: Convergent Synthesis via Sulfone-Amine Intermediate

This method employs pre-functionalized building blocks for modular assembly.

Preparation of 2-Methoxy-N-(p-Tolyl)Acetamide

Step 1 : Condensation of 2-methoxyacetic acid with p-toluidine using HATU/DIPEA in DMF (RT, 12h, yield: 92%).

Coupling with Sulfonated Dihydrothiophene

Step 2 : Mitsunobu reaction between 2-methoxy-N-(p-tolyl)acetamide and 3-hydroxy-2,3-dihydrothiophene-1,1-dioxide (DIAD, PPh₃, THF, 0°C→RT).

Advantages :

Comparative Analysis of Synthetic Approaches

Critical Reaction Mechanisms

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the dioxido groups, potentially altering the compound’s reactivity and properties.

Substitution: The methoxy and p-tolyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-CPBA.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-(p-tolyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies may focus on its ability to interact with specific biological targets, such as enzymes or receptors, and its potential as a lead compound for drug development.

Industry

In industry, the compound’s properties may be exploited for the development of new materials, such as polymers or coatings, with specific desired characteristics. Its reactivity and stability make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-(p-tolyl)acetamide exerts its effects depends on its interaction with molecular targets. For example, in medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The dioxido-dihydrothiophene ring and methoxy-acetamide moiety are likely involved in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Acetamide Derivatives

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(m-tolyl)-N-(p-tolyl)acetamide

- Key Differences : The methoxy group (-OCH₃) in the target compound is replaced by an m-tolyl (3-methylphenyl) group.

- The electron-donating methyl group may also influence electronic interactions with biological targets .

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)acetamide

- Key Differences : The p-tolyl group is replaced by a 3-methoxyphenyl group.

- Impact: The meta-methoxy substituent introduces steric and electronic differences compared to the para-methyl group.

Heterocyclic Ring Modifications

2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide

- Key Differences : The dihydrothiophene sulfone ring is replaced by a benzothiazole sulfone fused to a benzene ring.

- Impact: The benzothiazole system enhances aromaticity and planar rigidity, which may improve stacking interactions in protein binding pockets.

Oxadixyl (N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)

- Key Differences: The dihydrothiophene sulfone is replaced by an oxazolidinone ring.

- Impact: The oxazolidinone introduces a five-membered lactam ring, enhancing metabolic stability compared to sulfones.

Halogenated and Bioactive Analogues

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Key Differences : Contains a dichlorophenyl group and a thiazole ring instead of the dihydrothiophene sulfone.

- Impact : The chlorine atoms increase electronegativity, enhancing dipole-dipole interactions. The thiazole ring’s nitrogen and sulfur atoms may participate in metal coordination or hydrogen bonding, as seen in penicillin derivatives .

N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide

- Key Differences : Features a fluorophenyl group and a piperidine ring.

- Impact: Fluorine’s electronegativity improves metabolic stability and bioavailability.

Research Implications and Gaps

- Synthetic Routes : The dihydrothiophene sulfone core could be synthesized via oxidation of thiophene precursors, as seen in modified Gewald reactions .

- Crystallography : Structural analogs like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit defined hydrogen-bonding networks (N–H⋯N interactions) that stabilize crystal packing . Similar analyses for the target compound are lacking.

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-(p-tolyl)acetamide is a synthetic compound with notable biological activity. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C13H15NO4S

- Molecular Weight : 281.33 g/mol

- CAS Number : 863021-14-1

The compound's biological activity is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cellular processes, which can lead to antimicrobial and antitumor effects. The dioxido groups on the thiophene ring facilitate hydrogen bonding and electrostatic interactions with target molecules, while the aromatic rings contribute to π-π stacking interactions.

Antimicrobial Properties

Research indicates that N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-(p-tolyl)acetamide exhibits significant antimicrobial activity against various pathogens. The compound has been tested using the agar disc diffusion method against common bacteria such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Inhibition Zone (mm) | Concentration (mM) |

|---|---|---|

| Staphylococcus aureus | 15 | 1 |

| Escherichia coli | 12 | 1 |

These results suggest that the compound may be a candidate for developing new antimicrobial agents .

Antitumor Activity

The compound's antitumor properties have been evaluated in vitro using various cancer cell lines. It was found to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 30 | Inhibition of cell proliferation |

These findings indicate its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

Preliminary studies have also indicated that the compound possesses anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a possible role in treating inflammatory diseases.

Case Studies

A recent case study explored the efficacy of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-(p-tolyl)acetamide in a murine model of bacterial infection. Mice treated with the compound showed significantly reduced bacterial load compared to controls, supporting its potential application in infectious disease management.

Q & A

Q. What are the key steps in synthesizing N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxy-N-(p-tolyl)acetamide?

The synthesis typically involves:

- Thiophene ring formation : Sulfur-containing precursors are oxidized to introduce the dioxido group.

- Aromatic substitution : Methoxy and p-tolyl groups are introduced via nucleophilic substitution or coupling reactions.

- Acetamide formation : The final structure is assembled using amidation reactions, often with activating agents like EDCI or HOBt. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical for yield optimization. Analytical validation (HPLC, NMR) ensures intermediate purity .

Q. Which analytical techniques are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR identify substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- X-ray crystallography : SHELXL refines crystal structures, particularly for resolving conformational isomerism in the thiophene-dioxido moiety .

Q. What biological activities are associated with this compound?

Preliminary studies suggest:

- Antifungal activity : Inhibition of fungal cell wall biosynthesis enzymes (e.g., chitin synthase) via sulfur-oxygen interactions.

- Anti-inflammatory potential : Modulation of COX-2 pathways inferred from structural analogs. In vitro assays (MIC tests, enzyme inhibition kinetics) are standard for validation .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)) improve coupling efficiency for aromatic rings.

- By-product mitigation : Use scavenger resins or column chromatography to remove unreacted starting materials. Process analytical technology (PAT) monitors real-time reaction progress .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- SHELX refinement : Address twinning or disorder in the thiophene ring using TWIN and PART commands.

- High-resolution data : Synchrotron radiation (λ < 1 Å) improves electron density maps for the dioxido group.

- Hydrogen bonding analysis : Identify stabilizing interactions between the acetamide and methoxy groups .

Q. What computational methods elucidate the compound’s mechanism of action?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to fungal CYP51 or human kinases.

- MD simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories.

- QSAR modeling : Correlates substituent electronic parameters (Hammett constants) with bioactivity .

Q. How can solubility and stability challenges be addressed in formulation studies?

- Co-solvent systems : PEG-400/water mixtures enhance aqueous solubility.

- pH profiling : Assess stability across physiological pH (1.2–7.4) using UV-Vis spectroscopy.

- Prodrug derivatization : Introduce phosphate esters or glycosides to improve pharmacokinetics .

Q. How to reconcile contradictory bioactivity data across studies?

- Orthogonal assays : Validate antifungal activity with both broth microdilution (CLSI M27) and time-kill curves.

- Metabolic profiling : LC-MS/MS identifies degradation products that may confound results.

- Statistical rigor : Apply multivariate analysis (ANOVA, PCA) to isolate structural determinants of activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.